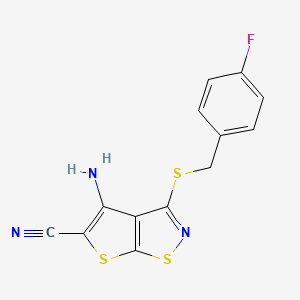
Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-(((4-fluorophenyl)methyl)thio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-(((4-fluorophenyl)methyl)thio)- is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a thieno-isothiazole ring system substituted with an amino group, a fluorophenylmethylthio group, and a carbonitrile group. The molecular formula of this compound is C13H8FN3S3, and it has a molecular weight of 321.416 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-(((4-fluorophenyl)methyl)thio)- typically involves the cyclization of appropriate precursors. One common method includes the selective S-alkylation of 3,5-bis(sodiomercapto)isothiazole-4-carbonitrile with ethyl bromoacetate and iodomethane, followed by cyclization to yield the desired thieno-isothiazole derivatives . The reaction conditions often involve heating the reactants in an inert solvent at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
化学反应分析
Types of Reactions
Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-(((4-fluorophenyl)methyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and thio groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to various substituted thieno-isothiazole derivatives.
科学研究应用
Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-(((4-fluorophenyl)methyl)thio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-(((4-fluorophenyl)methyl)thio)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile: A similar compound with a chloro and p-tolyl substitution, known for its biological activity.
4-Amino-3-(propylthio)thieno(3,2-d)isothiazole-5-carbonitrile: Another derivative with a propylthio group, used in various chemical and biological studies.
Uniqueness
Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-(((4-fluorophenyl)methyl)thio)- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenylmethylthio group, in particular, enhances its potential as a bioactive molecule and a versatile building block in synthetic chemistry.
生物活性
Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-(((4-fluorophenyl)methyl)thio)- is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, and structure-activity relationships (SAR), supported by relevant tables and case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C13H8FN3S3
- Molar Mass : Approximately 321.42 g/mol
- CAS Number : 135518-34-2
The structure features a thieno[3,2-d]isothiazole core with a carbonitrile group at the 5-position and an amino group at the 4-position. Additionally, it includes a thioether linkage to a 4-fluorobenzyl moiety, which contributes to its unique biological properties.
Anticancer Activity
Thieno(3,2-d)isothiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class exhibit significant activity against various cancer cell lines. For instance, structural modifications to the thieno[3,2-d]isothiazole core have been linked to enhanced potency against targets such as c-Met, a receptor tyrosine kinase involved in cancer progression. The inhibition of c-Met signaling pathways is particularly relevant in the context of tumorigenesis.
Table 1: Biological Activity of Thieno(3,2-d)isothiazole Derivatives
The biological activity of thieno(3,2-d)isothiazole derivatives is thought to involve interference with specific signaling pathways or enzyme inhibition. Interaction studies utilizing molecular docking techniques have demonstrated how variations in substituents on the thieno[3,2-d]isothiazole core can significantly impact binding affinity to target proteins involved in cancer cell proliferation and survival pathways.
Synthesis
The synthesis of thieno(3,2-d)isothiazole derivatives typically involves multi-step organic reactions. Common synthetic routes include:
- Formation of the Thieno[3,2-d]isothiazole Core : This involves cyclization reactions that form the heterocyclic structure.
- Introduction of Functional Groups : Subsequent steps introduce the carbonitrile and amino groups at specific positions on the ring.
- Thioether Linkage Formation : The final step often includes the formation of a thioether bond with a substituted phenyl group.
These synthetic strategies allow for the customization of biological activity through structural modifications.
Case Studies
Several studies have highlighted the potential of thieno(3,2-d)isothiazole derivatives in clinical applications:
- In Vitro Studies : Various derivatives have shown potent inhibitory effects against specific cancer cell lines in laboratory settings. For example, compounds modified at the 4-position exhibited increased cytotoxicity against breast cancer cells compared to unmodified versions.
- Molecular Docking Studies : Research utilizing molecular docking simulations has elucidated binding affinities and interactions with critical proteins involved in cancer signaling pathways, reinforcing the therapeutic potential of these compounds .
属性
CAS 编号 |
135518-34-2 |
|---|---|
分子式 |
C13H8FN3S3 |
分子量 |
321.4 g/mol |
IUPAC 名称 |
4-amino-3-[(4-fluorophenyl)methylsulfanyl]thieno[3,2-d][1,2]thiazole-5-carbonitrile |
InChI |
InChI=1S/C13H8FN3S3/c14-8-3-1-7(2-4-8)6-18-12-10-11(16)9(5-15)19-13(10)20-17-12/h1-4H,6,16H2 |
InChI 键 |
JWJAORJAFWFLHU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CSC2=NSC3=C2C(=C(S3)C#N)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















